molecular formula C10H10BrN3 B7970242 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Cat. No.: B7970242
M. Wt: 252.11 g/mol
InChI Key: RYZDWUGCRZUHGE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of bromination reactions to introduce the bromine atom into the pyrido[2,3-d]pyrimidine scaffold . Industrial production methods may involve scalable and optimized synthetic routes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common reagents used in these reactions include brominating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. It can inhibit the activity of these enzymes, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s effects are mediated through its binding to the active sites of these enzymes, disrupting their normal function .

Properties

IUPAC Name

6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-7-3-8-9(6-1-2-6)13-5-14-10(8)12-4-7/h3-4,6H,1-2,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZDWUGCRZUHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NCNC3=C2C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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